Cas no 81323-58-2 (N-(tert-Butoxycarbonyl)-(S)-homoserine tert-Butyl Ester)

O composto N-(tert-Butoxicarbonil)-(S)-homosserina tert-Butil Éster é um derivado protegido da homosserina, amplamente utilizado em síntese peptídica e química medicinal. Sua estrutura contém um grupo tert-butoxicarbonil (Boc), que oferece proteção temporária ao grupo amino, e um éster tert-butílico, que protege o grupo carboxila, garantindo estabilidade durante reações seletivas. Essa dupla proteção permite a manipulação eficiente em etapas de síntese, especialmente em ambientes ácidos ou básicos moderados. O produto é particularmente útil na preparação de peptídeos complexos e moléculas bioativas, mantendo alta pureza estereoquímica devido à configuração (S). Sua solubilidade em solventes orgânicos comuns facilita seu uso em diversas aplicações laboratoriais e industriais.
N-(tert-Butoxycarbonyl)-(S)-homoserine tert-Butyl Ester structure
81323-58-2 structure
Product Name:N-(tert-Butoxycarbonyl)-(S)-homoserine tert-Butyl Ester
N.o CAS:81323-58-2
MF:C13H25NO5
MW:275.341304540634
MDL:MFCD08275190
CID:1027724
PubChem ID:11054918
Update Time:2025-06-30

N-(tert-Butoxycarbonyl)-(S)-homoserine tert-Butyl Ester Propriedades químicas e físicas

Nomes e Identificadores

    • (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate
    • (S)-TERT-BUTYL 2-(TERT-BUTOXYCARBONYLAMINO)-4-HYDROXYBUTANOATE
    • Boc-Hse-OtBu
    • N-(tert-Butoxycarbonyl)-(S)-homoserine tert-butyl ester
    • tert-butyl (2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
    • (2S)-tert-butyl 2-[N-Boc-amino]-4-hydroxybutanoate
    • (S)-4-tert-butyl-2-(tert-butoxycarbonylamino)-4-hydroxybutanoate
    • 2(S)-2-tert-butoxycarbonylamino-4-hydroxybutyric acid tert-butyl ester
    • Boc-L-homoserine-OtBu
    • tert-butyl (S)-N-(tert-butoxycarbonyl)homoserine
    • tert-butyl L-2-(tert-butoxycarbonyl)amino-4-hydroxy-butyrate
    • tert-butyl N-(tert-butoxycarbonyl)-L-homoserinate
    • NW-09-15-1
    • N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine 1,1-dimethylethyl ester (ACI)
    • (S)-tert-Butyl2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate
    • MFCD08275190
    • t-butyl (2S)-2-(tert-butoxycarbonylamino)-4-hydroxybutanoate
    • SCHEMBL1343403
    • 81323-58-2
    • BOC-L-homoserine t-butyl ester
    • WFSWHDJTFHDJFE-VIFPVBQESA-N
    • tert-butyl (tert-butoxycarbonyl)-L-homoserinate
    • (S)-tert-butyl2-(tert-butoxycarbonylamino)-4-hydroxybutanoate
    • DTXSID40453576
    • BS-25939
    • TERT-BUTYL (2S)-2-[(TERT-BUTOXYCARBONYL)AMINO]-4-HYDROXYBUTANOATE
    • EX-A3316-1
    • N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine 1,1-Dimethylethyl Ester;(S)-tert-Butyl 2-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoate
    • N-Boc-L-Homoserine tert-butyl ester
    • DB-002339
    • N-(tert-Butoxycarbonyl)-(S)-homoserine tert-Butyl Ester
    • MDL: MFCD08275190
    • Inchi: 1S/C13H25NO5/c1-12(2,3)18-10(16)9(7-8-15)14-11(17)19-13(4,5)6/h9,15H,7-8H2,1-6H3,(H,14,17)/t9-/m0/s1
    • Chave InChI: WFSWHDJTFHDJFE-VIFPVBQESA-N
    • SMILES: [C@@H](CCO)(NC(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Propriedades Computadas

  • Massa Exacta: 275.17300
  • Massa monoisotópica: 275.17327290g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 6
  • Contagem de Átomos Pesados: 19
  • Contagem de Ligações Rotativas: 9
  • Complexidade: 314
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 1
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 1.5
  • Superfície polar topológica: 84.9Ų

Propriedades Experimentais

  • Densidade: 1.072
  • Ponto de ebulição: 393.353℃ at 760 mmHg
  • Ponto de Flash: 191.693 °C
  • PSA: 84.86000
  • LogP: 1.99470

N-(tert-Butoxycarbonyl)-(S)-homoserine tert-Butyl Ester Dados aduaneiros

  • CÓDIGO SH:2924199090
  • Dados aduaneiros:

    中国海关编码:

    2924199090

    概述:

    2924199090. 其他无环酰胺(包括无环氨基甲酸酯)(包括其衍生物及盐). 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途, 包装

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

N-(tert-Butoxycarbonyl)-(S)-homoserine tert-Butyl Ester Preçomais >>

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AB450144-250 mg
(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate, 95% (Boc-L-Hse-OtBu); .
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N-(tert-Butoxycarbonyl)-(S)-homoserine tert-Butyl Ester Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Potassium bisulfate Solvents: Water
1.2 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran
1.3 Reagents: Sodium borohydride Solvents: Water
Referência
A new efficient synthesis of nicotianamine and 2'-deoxymugineic acid
Shioiri, Takayuki; et al, Heterocycles, 1997, 44, 519-530

Método de produção 2

Condições de reacção
1.1 Reagents: Ozone Solvents: Dichloromethane ;  rt → -50 °C; 2 h, -50 °C → rt
1.2 Reagents: Sodium borohydride Solvents: Ethanol ;  rt → 0 °C; 4 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Referência
Access to any site-directed isotopomer of methionine, selenomethionine, cysteine, and selenocysteine - use of simple, efficient modular synthetic reaction schemes for isotope incorporation
Siebum, Arjan H. G.; et al, European Journal of Organic Chemistry, 2004, (13), 2905-2913

Método de produção 3

Condições de reacção
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  0 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
1.3 Solvents: Dichloromethane ,  Tetrahydrofuran ;  overnight, rt
Referência
Chemical synthesis of disulfide surrogate peptides by using beta-carbon dimethyl modified diaminodiacids
Cui, Ji-Bin; et al, Organic & Biomolecular Chemistry, 2021, 19(41), 9021-9025

Método de produção 4

Condições de reacção
1.1 Reagents: Sodium borohydride Solvents: 1,4-Dioxane ,  Water ;  rt → 0 °C; 0 °C; 2 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  10 min, rt
Referência
Facile synthesis of Fmoc-protected phosphonate pSer mimetic and its application in assembling a substrate peptide of 14-3-3 ζ
Kang, Jie; et al, Tetrahedron Letters, 2017, 58(26), 2551-2553

Método de produção 5

Condições de reacção
1.1 Solvents: Dichloromethane ;  0 °C; 36 h, rt
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C
Referência
Alanine serine cysteine transporter (ASCT) substrate binding site properties probed with hydroxyhomoserine esters
Ndaru, Elias ; et al, Journal of Physical Organic Chemistry, 2022, 35(11),

Método de produção 6

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dimethylformamide
2.1 Reagents: Ozone Solvents: Dichloromethane ;  rt → -50 °C; 2 h, -50 °C → rt
2.2 Reagents: Sodium borohydride Solvents: Ethanol ;  rt → 0 °C; 4 h, 0 °C
2.3 Reagents: Hydrochloric acid Solvents: Water
Referência
Access to any site-directed isotopomer of methionine, selenomethionine, cysteine, and selenocysteine - use of simple, efficient modular synthetic reaction schemes for isotope incorporation
Siebum, Arjan H. G.; et al, European Journal of Organic Chemistry, 2004, (13), 2905-2913

Método de produção 7

Condições de reacção
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Ethyl acetate ;  overnight, rt
2.1 Reagents: Sodium borohydride Solvents: 1,4-Dioxane ,  Water ;  rt → 0 °C; 0 °C; 2 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  10 min, rt
Referência
Facile synthesis of Fmoc-protected phosphonate pSer mimetic and its application in assembling a substrate peptide of 14-3-3 ζ
Kang, Jie; et al, Tetrahedron Letters, 2017, 58(26), 2551-2553

Método de produção 8

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
2.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ,  Water ;  4 h, -15 - 0 °C
Referência
[18F](2S,4S)-4-(3-Fluoropropyl)glutamine as a Tumor Imaging Agent
Wu, Zehui; et al, Molecular Pharmaceutics, 2014, 11(11), 3852-3866

Método de produção 9

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  3 h, 50 psi, rt
2.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran ;  -10 °C; 30 min, -10 - -5 °C
2.2 Reagents: Sodium borohydride Solvents: Water ;  0 °C; 4 h, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3, cooled
Referência
Synthesis and evaluation of 18F labeled alanine derivatives as potential tumor imaging agents
Wang, Limin; et al, Nuclear Medicine and Biology, 2012, 39(7), 933-943

Método de produção 10

Condições de reacção
1.1 Reagents: 4-Methylmorpholine ,  Isobutyl chloroformate Solvents: Tetrahydrofuran
1.2 Reagents: Sodium borohydride Solvents: Water
Referência
Efficient Fmoc/solid-phase synthesis of Abu(P)-containing peptides using Fmoc-Abu(PO3Me2)-OH
Perich, John W., International Journal of Peptide & Protein Research, 1994, 44(3), 288-94

Método de produção 11

Condições de reacção
1.1 Reagents: Methyl chloroformate ,  4-Methylmorpholine Solvents: Tetrahydrofuran ;  0 °C; 15 min, 0 °C
1.2 Reagents: Sodium borohydride Solvents: Water ;  0 °C; 0 °C → rt; 10 min, rt
Referência
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Método de produção 12

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Tetrahydrofuran ;  48 h, 5 atm, rt
Referência
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Método de produção 13

Condições de reacção
1.1 Reagents: Ozone Solvents: Dichloromethane
1.2 Reagents: Dimethyl sulfide
1.3 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran
Referência
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Método de produção 14

Condições de reacção
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C
Referência
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Ndaru, Elias ; et al, Journal of Physical Organic Chemistry, 2022, 35(11),

Método de produção 15

Condições de reacção
1.1 Reagents: Benzyltriethylammonium chloride ,  Potassium carbonate Solvents: Dimethylformamide ;  rt; 48 h, 50 °C
Referência
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Método de produção 16

Condições de reacção
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ,  Water
Referência
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Método de produção 17

Condições de reacção
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  5 min, rt
1.2 0 °C; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
2.1 Reagents: Benzyltriethylammonium chloride ,  Potassium carbonate Solvents: Dimethylformamide ;  rt; 48 h, 50 °C
Referência
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Wang, Tao; et al, Tetrahedron Letters, 2017, 58(42), 3970-3973

Método de produção 18

Condições de reacção
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C; 2 h, rt
1.2 Reagents: Citric acid Solvents: Water
2.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran ;  30 min, 0 °C
2.2 Reagents: Sodium borohydride ;  0 °C; 3 h, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Referência
Stereoselective synthesis of protected L-allo-enduracididine and L-enduracididine via asymmetric nitroaldol reaction
Ohsawa, Kosuke; et al, Synthesis, 2020, 52(6), 942-948

Método de produção 19

Condições de reacção
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Ethyl acetate
2.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ,  Water
Referência
Synthesis and evaluation of L-cystathionine as a standard for amino acid analysis
Amino, Yusuke; et al, Bioscience, 2017, 81(1), 95-101

Método de produção 20

Condições de reacção
1.1 Reagents: Dicyclohexylcarbodiimide ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane
2.1 Reagents: Ozone Solvents: Dichloromethane
2.2 Reagents: Dimethyl sulfide
2.3 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran
Referência
Synthesis of [1,2-13C2,15N]-L-homoserine and its incorporation by the PKS-NRPS system of Fusarium moniliforme into the mycotoxin fusarin C
Rees, David O.; et al, ChemBioChem, 2007, 8(1), 46-50

Método de produção 21

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  rt → 60 °C; 15 h, 60 °C
2.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran ;  -10 °C; 30 min, -10 °C → 0 °C
2.2 Reagents: Sodium borohydride Solvents: Water ;  0 °C; 4 h, 23 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
Referência
Improved enantioselective gram scale synthesis route to N-Fmoc-protected monofluoroethylglycine
Leppkes, Jakob; et al, Journal of Fluorine Chemistry, 2020, 232,

N-(tert-Butoxycarbonyl)-(S)-homoserine tert-Butyl Ester Raw materials

N-(tert-Butoxycarbonyl)-(S)-homoserine tert-Butyl Ester Preparation Products

N-(tert-Butoxycarbonyl)-(S)-homoserine tert-Butyl Ester Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:81323-58-2)N-(tert-Butoxycarbonyl)-(S)-homoserine tert-Butyl Ester
Número da Ordem:A847244
Estado das existências:in Stock
Quantidade:1g/5g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 07:14
Preço ($):194.0/967.0
E- mail:sales@amadischem.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:81323-58-2)N-(tert-Butoxycarbonyl)-(S)-homoserine tert-Butyl Ester
A847244
Pureza:99%/99%
Quantidade:1g/5g
Preço ($):194.0/967.0
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